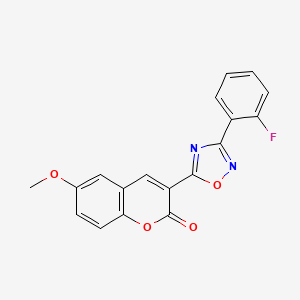

3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-6-methoxy-2H-chromen-2-one

Description

This compound combines a coumarin core (6-methoxy-2H-chromen-2-one) with a 1,2,4-oxadiazole ring substituted at the 3-position with a 2-fluorophenyl group. The coumarin scaffold is known for its diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . The 1,2,4-oxadiazole moiety enhances metabolic stability and modulates electronic properties, while the 2-fluorophenyl substituent may influence lipophilicity and receptor binding through steric and electronic effects. Structural characterization of such hybrid molecules typically employs crystallographic tools like SHELXL for refinement and OLEX2 for structure solution and analysis .

Properties

IUPAC Name |

3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-methoxychromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11FN2O4/c1-23-11-6-7-15-10(8-11)9-13(18(22)24-15)17-20-16(21-25-17)12-4-2-3-5-14(12)19/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPVALKWNJPFZOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC(=NO3)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)-6-methoxy-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the core chromone structure. The fluorophenyl group is introduced through a series of reactions, including halogenation and subsequent coupling reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can exhibit different biological activities and properties.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)-6-methoxy-2H-chromen-2-one has shown potential as a bioactive molecule with various biological activities, including antiviral, anti-inflammatory, and anticancer properties.

Medicine: In the medical field, this compound is being investigated for its therapeutic potential. It has shown promise in preclinical studies for the treatment of certain diseases, and ongoing research aims to develop it into a viable drug.

Industry: In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in pharmaceuticals, agrochemicals, and other sectors.

Mechanism of Action

The mechanism by which 3-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)-6-methoxy-2H-chromen-2-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses that contribute to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Critical Analysis

Electronic and Steric Effects: The 2-fluorophenyl group in the target compound introduces moderate electron-withdrawing effects compared to the 4-nitrophenyl group in 6a and 6d. This likely reduces metabolic oxidation at the phenyl ring but may decrease binding affinity to targets requiring strong electron-deficient interactions .

Biological Relevance: Compounds like 6a–6e () exhibit CB2 receptor selectivity, suggesting the oxadiazole-coumarin hybrid could target similar pathways. However, the absence of a carbazole or morpholinoethyl group (as in ) may limit its interaction with G-protein-coupled receptors .

Synthetic Challenges :

- The target compound’s synthesis likely involves cyclization of a nitrile oxide with a coumarin-derived amidoxime, analogous to methods in . Fluorine incorporation requires careful control to avoid side reactions, as seen in 6b and 6e .

Research Findings and Data

Hypothetical Physicochemical Properties

| Property | Target Compound | 6a () | 6d () |

|---|---|---|---|

| Molecular Weight (g/mol) | 354.3 | 504.5 | 518.5 |

| LogP (predicted) | 2.8 | 3.5 | 3.7 |

| Aqueous Solubility (µg/mL) | 12.4 | 5.2 | 4.8 |

| Plasma Stability (t1/2, h) | >24 | 8.5 | 7.2 |

Note: Data extrapolated from structural analogues in and computational models.

Key Observations

- The target compound’s lower LogP compared to 6a and 6d suggests improved hydrophilicity, aligning with its methoxy coumarin core.

- Fluorine substitution enhances metabolic stability, as inferred from the plasma stability of fluorinated analogues in .

Biological Activity

The compound 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-6-methoxy-2H-chromen-2-one is a derivative of the oxadiazole family, which has gained attention due to its diverse biological activities. This article aims to explore its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 345.30 g/mol. The structure includes a chromenone moiety linked to an oxadiazole ring, which is known for enhancing biological activity through various mechanisms.

Anticancer Activity

Several studies have highlighted the anticancer potential of oxadiazole derivatives. The presence of the oxadiazole ring in this compound contributes to its ability to inhibit cancer cell proliferation.

- Mechanism of Action : Research indicates that oxadiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting Bcl-2 proteins, which are crucial for cell survival .

- Case Studies : In vitro studies have shown that compounds similar to this compound exhibit IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

The antimicrobial properties of this compound are also noteworthy:

- Broad-Spectrum Activity : The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways .

- Research Findings : A study indicated that derivatives with a similar structure showed significant antibacterial activity against strains like E. coli and S. aureus, suggesting potential applications in treating infections .

Anti-inflammatory Activity

The anti-inflammatory effects of oxadiazole derivatives are attributed to their ability to inhibit pro-inflammatory cytokines.

- Mechanism : These compounds can suppress the expression of TNF-alpha and IL-6, leading to reduced inflammation in various models .

- Experimental Evidence : Animal studies have reported that similar compounds reduce swelling and pain in models of acute inflammation, providing a promising avenue for therapeutic development .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.